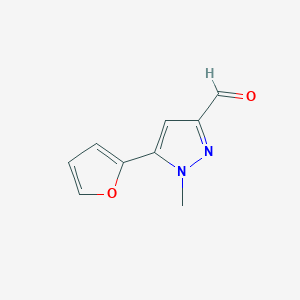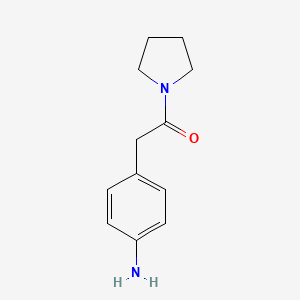
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
The compound "5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde" is a multifaceted molecule that can be derived from furan-2-carbaldehydes, which are biomass-derived chemicals used in the synthesis of various bioactive compounds. The furan moiety is a common building block in organic synthesis, often utilized for its ability to engage in various chemical reactions due to its aromatic and heterocyclic nature .
Synthesis Analysis
The synthesis of related furan and pyrazole derivatives has been reported through various methods. For instance, furan-2-carbaldehydes have been used to synthesize quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, demonstrating the versatility of furan derivatives as C1 building blocks . Additionally, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes have been employed to produce fully substituted furans, indicating the potential for complex transformations involving furan-2-carbaldehydes . Furthermore, the synthesis of pyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been achieved, and its crystal structure determined, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated, providing valuable information on the molecular geometry and electronic properties that could be relevant to the compound of interest . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has also been elucidated, revealing the planarity between the aldehydic fragment and the pyrazole ring, which may be similar in the target compound .
Chemical Reactions Analysis
Furan and pyrazole moieties are known to participate in a variety of chemical reactions. The synthesis of novel oxadiazole derivatives from benzofuran and pyrazole precursors indicates the reactivity of these moieties in creating complex heterocyclic systems . Additionally, the recyclization of furan-2-carbohydrazides under the action of methanol to form pyrazole-3-carboxylates demonstrates the dynamic chemical behavior of furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrazole derivatives have been characterized in several studies. The optical properties of novel oxadiazole derivatives, which include furan and pyrazole moieties, have been investigated, showing variations in absorption and emission spectra based on substituents . The antimicrobial activities of new functional derivatives of pyrazole-carbaldehydes have also been evaluated, suggesting potential biological applications for these compounds .
Aplicaciones Científicas De Investigación
Antioxidant Agents
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde derivatives have shown potential as antioxidant agents. A study synthesized a series of derivatives that demonstrated in vitro antioxidant activity, compared with molecular docking, ADMET, QSAR, and bioactivity studies. The compounds showed good correlations with in vitro antioxidant results and strong hydrogen bond interactions with protein tyrosine kinase (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Another study involved synthesizing heteroaryl pyrazole derivatives, including a derivative of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, and their reaction with chitosan to form Schiff bases. These compounds were tested for antimicrobial activity against various bacterial and fungal strains. The antimicrobial activity varied based on the type of Schiff base moiety, indicating the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antibacterial Properties
A study designed and synthesized Nitrofurantoin® analogues containing furan and pyrazole scaffolds, including derivatives of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde. These compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Hassan et al., 2020).
Oxidation Reactions
Research on the oxidation of fused 2-hetarylimidazole derivatives, including 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, has been conducted. These studies provide insights into the chemical behavior and stability of these compounds, which could be useful in various chemical synthesis processes (Aleksandrov et al., 2011).
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives have been reported to exhibit anticancer activity, suggesting that they may interact with cellular targets to inhibit cell proliferation .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
The study suggests that most of these compounds hold promise as potential candidates for preclinical assays .
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological activities, including anticancer activity .
Action Environment
It’s worth noting that the chemical properties of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBQGWJSPHUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594556 | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876728-40-4 | |
| Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876728-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)










